4-Cyanooxane-4-sulfonyl Chloride: Structural Dynamics, Reactivity, and Applications in Medicinal Chemistry
4-Cyanooxane-4-sulfonyl Chloride: Structural Dynamics, Reactivity, and Applications in Medicinal Chemistry
Executive Summary & Strategic Importance
In contemporary drug discovery, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy to improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs). 4-Cyanooxane-4-sulfonyl chloride (CAS: 1936422-58-0) represents a highly specialized, bifunctional building block designed for this exact paradigm shift [1].
By incorporating a rigid tetrahydropyran (oxane) ring, this reagent introduces significant sp³ character (increasing the
Physicochemical Properties & Structural Analysis
Understanding the baseline physicochemical metrics of 4-cyanooxane-4-sulfonyl chloride is critical for predicting its behavior in organic synthesis and its ultimate impact on an API's profile. The dual electron-withdrawing nature of the cyano and sulfonyl groups creates a highly electrophilic sulfur center, necessitating strict anhydrous handling [2].
Table 1: Core Physicochemical Data
| Property | Value | Structural Consequence |
| Chemical Name | 4-Cyanooxane-4-sulfonyl chloride | Standard IUPAC nomenclature. |
| CAS Number | 1936422-58-0 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₆H₈ClNO₃S | Indicates a high heteroatom-to-carbon ratio, promoting polarity. |
| Molecular Weight | 209.65 g/mol | Low molecular weight allows for downstream API mass optimization. |
| InChIKey | STUXETCQCLREEJ-UHFFFAOYSA-N | Standardized digital representation for cheminformatics. |
| Melting Point | 93 - 95 °C | Solid state at room temperature; facilitates easy weighing and handling. |
| Physical Form | Powder | High surface area; requires storage under inert gas to prevent hydrolysis. |
Data supported by the and.
Synthetic Methodology of the Reagent
The synthesis of 4-cyanooxane-4-sulfonyl chloride requires precise stereoelectronic control. The quaternary nature of the C4 position means the sulfonyl group must be introduced via the generation of a sterically hindered carbanion.
Causality & Expert Insight
The starting material, [3], possesses an acidic alpha-proton adjacent to the cyano group.
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Deprotonation: We utilize Lithium Diisopropylamide (LDA) at -78°C. Why? LDA is a strong, non-nucleophilic base. Using a nucleophilic base (like n-BuLi) would result in an attack on the electrophilic nitrile carbon, leading to unwanted ketone or imine byproducts.
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Sulfination: The resulting alpha-carbanion is trapped with anhydrous sulfur dioxide (SO₂) gas to form a lithium sulfinate intermediate. The low temperature prevents the carbanion from undergoing dimerization or ring-opening side reactions.
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Oxidative Chlorination: The sulfinate is then treated with Sulfuryl Chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) to yield the final sulfonyl chloride.
Synthetic pathway of 4-cyanooxane-4-sulfonyl chloride via alpha-deprotonation.
Application Workflow: Sulfonamide Library Generation
In medicinal chemistry, the primary application of this reagent is the synthesis of novel sulfonamides. The resulting R-SO₂NH-R' linkage is a classic bioisostere for amides, offering superior metabolic stability against proteases. The addition of the 4-cyanooxane ring provides a rigid vector that can project into deep, polar binding pockets of target proteins (e.g., kinases or GPCRs).
Workflow for synthesizing sterically hindered sulfonamide APIs.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocol for sulfonamide synthesis is designed as a self-validating system . This means the procedure includes built-in physicochemical checkpoints that confirm the success of the reaction without requiring immediate LC-MS or NMR analysis.
Protocol: Synthesis of 4-Cyanooxane-4-sulfonamides
Reagents Required:
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4-Cyanooxane-4-sulfonyl chloride (1.2 equivalents)
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Target Amine (1.0 equivalent)
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N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
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Anhydrous Dichloromethane (CH₂Cl₂)
Step-by-Step Methodology & Causality:
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Preparation of the Amine Solution: Dissolve the target amine (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M concentration) under an argon atmosphere.
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Expert Insight: Argon is heavier than nitrogen and provides a superior blanket against atmospheric moisture, which is critical to prevent the premature hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid.
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Addition of Base: Add DIPEA (2.5 eq) to the solution and cool the flask to 0°C using an ice-water bath.
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Causality: We explicitly choose DIPEA over Triethylamine (TEA). TEA is less sterically hindered and can act as a nucleophile, forming a highly reactive sulfonammonium intermediate that rapidly degrades in the presence of the alpha-cyano group. DIPEA acts purely as a Brønsted base to neutralize the HCl byproduct.
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Addition of Sulfonyl Chloride: Add 4-cyanooxane-4-sulfonyl chloride (1.2 eq) portion-wise over 10 minutes.
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Self-Validation Checkpoint 1 (Visual): The reaction mixture should remain clear or slightly pale. A rapid shift to a dark brown/black color indicates localized overheating and degradation of the sulfonyl chloride. The slow addition controls the exothermic nature of the substitution.
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Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours.
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Self-Validation Checkpoint 2 (TLC): Monitor via Thin Layer Chromatography (Hexanes/Ethyl Acetate). The disappearance of the amine spot and the emergence of a significantly less polar spot (the sulfonamide) validates the conversion. The highly polar sulfonyl chloride (and its hydrolyzed sulfonic acid byproduct) will remain at the baseline.
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Aqueous Workup: Quench the reaction with 1M aqueous HCl. Separate the organic layer, wash with saturated aqueous NaHCO₃, followed by brine.
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Self-Validation Checkpoint 3 (Chemical Partitioning): The sulfonamide product is neutral. Washing with 1M HCl quantitatively protonates and removes any unreacted starting amine and DIPEA into the aqueous layer. The subsequent NaHCO₃ wash removes any hydrolyzed sulfonic acid. Therefore, the remaining organic layer is guaranteed to contain highly enriched product.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide, which is typically >90% pure and ready for final crystallization or flash chromatography.
References
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Title: PubChem Compound Summary for CID 131129151, 4-Cyanooxane-4-sulfonyl chloride Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: PubChem Compound Summary for CID 2733319, Tetrahydro-2H-pyran-4-carbonitrile Source: National Center for Biotechnology Information (NCBI) URL: [Link]
